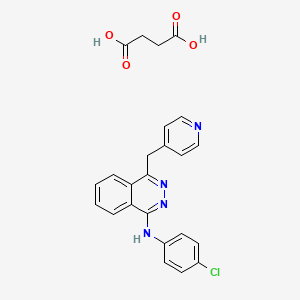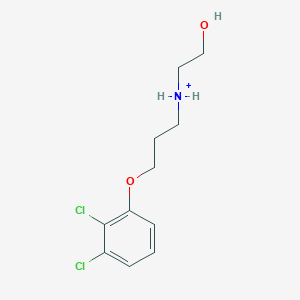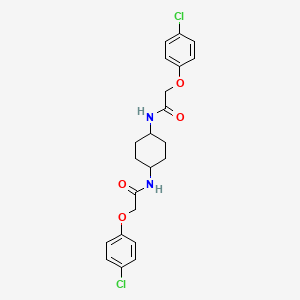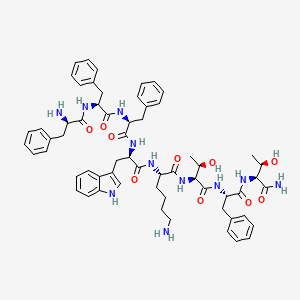
MEN11467
Übersicht
Beschreibung
MEN11467 is a novel, orally available, potent, and selective peptidomimetic tachykinin NK1 receptor antagonist. It is primarily used in scientific research to study the involvement of tachykininergic systems in various physiological and pathological processes, including acute colon cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MEN11467 involves the creation of a peptidomimetic structure that mimics the natural peptide ligands of the tachykinin NK1 receptor. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves multiple steps of organic synthesis, including peptide bond formation, protection and deprotection of functional groups, and purification processes .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production process must ensure high purity and consistency, adhering to stringent quality control standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: MEN11467 unterliegt verschiedenen chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit dem Tachykinin-NK1-Rezeptor konzentrieren. Zu diesen Reaktionen gehören:
Bindungsreaktionen: this compound bindet an den Tachykinin-NK1-Rezeptor und hemmt die Bindung natürlicher Liganden wie Substanz P.
Inhibitionsreaktionen: Es hemmt die Bindung von [3H] Substanz P an Tachykinin-NK1-Rezeptoren in der IM9-Lymphoblastoid-Zelllinie.
Häufige Reagenzien und Bedingungen:
Reagenzien: Häufig verwendete Reagenzien bei der Untersuchung von this compound sind [3H] Substanz P, verschiedene Lösungsmittel und Puffer.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist der inhibierte Tachykinin-NK1-Rezeptorkomplex, der die durch Substanz P aktivierten nachgeschalteten Signalwege blockiert .
Wissenschaftliche Forschungsanwendungen
MEN11467 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an den Tachykinin-NK1-Rezeptor, einen G-Protein-gekoppelten Rezeptor. Durch die Bindung an diesen Rezeptor hemmt this compound die Bindung natürlicher Liganden wie Substanz P und verhindert die Aktivierung nachgeschalteter Signalwege. Diese Hemmung führt zur Unterdrückung verschiedener physiologischer Reaktionen, die durch den Tachykinin-NK1-Rezeptor vermittelt werden, einschließlich Entzündung, Schmerz und Bronchokonstriktion .
Ähnliche Verbindungen:
Naluzotan: Eine weitere peptidomimetische Verbindung, die als Neurokinin-Rezeptor-Antagonist wirkt.
NK3R-IN-1: Ein oral wirksames Imidazopiperazin-Derivat, das den Neurokinin-Rezeptor NK3R hemmt.
Tradipitant: Ein Antagonist des Neurokinin-1-Rezeptors.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Tachykinin-NK1-Rezeptor-Antagonist. Es hat eine lang anhaltende Wirkung und ist oral verfügbar, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht. Seine Fähigkeit, die Bindung von Substanz P mit hoher Spezifität zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen .
Wirkmechanismus
MEN11467 exerts its effects by selectively binding to the tachykinin NK1 receptor, a G-protein-coupled receptor. By binding to this receptor, this compound inhibits the binding of natural ligands such as substance P, preventing the activation of downstream signaling pathways. This inhibition results in the suppression of various physiological responses mediated by the tachykinin NK1 receptor, including inflammation, pain, and bronchoconstriction .
Vergleich Mit ähnlichen Verbindungen
Naluzotan: Another peptidomimetic compound that acts as a neurokinin receptor antagonist.
NK3R-IN-1: An orally active imidazolepiperazine derivative that inhibits the neurokinin receptor NK3R.
Tradipitant: An antagonist of the neurokinin-1 receptor.
Uniqueness of MEN11467: this compound is unique due to its high selectivity and potency as a tachykinin NK1 receptor antagonist. It has a long-lasting effect and is orally available, making it a valuable tool in scientific research. Its ability to inhibit the binding of substance P with high specificity sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
N-[(1S,2R)-2-[[(2R)-2-[methyl-[2-(4-methylphenyl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]cyclohexyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)38(45)41-34-14-8-7-13-33(34)40-37(44)31-24-39-32-12-6-5-11-30(31)32/h3-6,9-12,15-21,24,33-35,39H,7-8,13-14,22-23H2,1-2H3,(H,40,44)(H,41,45)/t33-,34+,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDKAWGCUBTYFX-BMPTZRATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H]4CCCC[C@@H]4NC(=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214487-46-4 | |
| Record name | MEN-11467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214487464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEN-11467 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6RVM74SPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)




![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)


